Hydrogen Bond Donor Count: Target Compound (HBD=2) vs. Non-Oxo Analog (HBD=1) and Implications for Target Engagement
The 6-oxo substituent on the target compound increases the hydrogen bond donor (HBD) count to 2, compared with 1 for the non-oxo analog 2-(thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5), as computed by Cactvs 3.4.8.18 [1]. This additional HBD originates from the lactam N–H of the 6-oxo-1,6-dihydropyrimidine tautomer and is available for intermolecular hydrogen bonding. In medicinal chemistry, the number of HBDs is a key component of Lipinski's Rule of Five and directly influences aqueous solubility, passive permeability, and the ability to form specific hydrogen bonds with biological targets [2]. A compound with HBD=1 cannot recapitulate the full hydrogen-bond network accessible to HBD=2, which may result in differential binding enthalpy to targets such as bacterial dihydrofolate reductase or viral polymerases, both established targets of thiazolopyrimidine scaffolds.
| Evidence Dimension | Hydrogen Bond Donor Count (computed property) |
|---|---|
| Target Compound Data | HBD = 2 |
| Comparator Or Baseline | 2-(Thiazol-2-yl)pyrimidine-5-carboxylic acid (CAS 1068975-58-5): HBD = 1 |
| Quantified Difference | ΔHBD = +1 (two-fold increase in HBD capacity) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
An additional hydrogen bond donor can be the difference between a hit and a non-binder in fragment-based screening or structure-based drug design campaigns where a specific H-bond contact is required by the pharmacophore model.
- [1] PubChem Compound Summary, CID 145915580 (target) and CID 68555237 (comparator). Computed Properties: Hydrogen Bond Donor Count. National Center for Biotechnology Information, 2025. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23, 3–25. View Source
